

Application Notes: $\text{Mn}(\text{CO})_5\text{Br}$ in Biomimetic Asymmetric Reduction

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Compound of Interest

Compound Name: *Manganese pentacarbonyl
bromide*

Cat. No.: *B083175*

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Introduction

The pursuit of green and sustainable chemistry has driven the exploration of earth-abundant metal catalysts for asymmetric synthesis. Manganese, being a cost-effective and low-toxicity metal, has emerged as a promising alternative to precious metals like rhodium, ruthenium, and iridium.^[1] In the realm of biomimetic chemistry, the focus is on replicating biological processes, such as the reduction of carbonyls and imines, which in nature are often mediated by the cofactor NAD(P)H. A key challenge in synthetic biomimetic systems is the efficient regeneration of the NAD(P)H model.^{[1][2]}

Recent advancements have highlighted the use of **manganese pentacarbonyl bromide** ($\text{Mn}(\text{CO})_5\text{Br}$) as a highly effective regeneration catalyst in biomimetic asymmetric reduction.^{[1][3]} This system utilizes a manganese complex to regenerate an NAD(P)H model, which then participates in the asymmetric reduction of various substrates, primarily imines, in the presence of a chiral transfer catalyst. This approach offers high yields and excellent enantioselectivities for the synthesis of valuable chiral amines, including those found in benzoxazinones and quinoxalinones.^[1]

Mechanism of Action

The catalytic cycle is a cooperative system involving three key components:

- **Mn(CO)₅Br (Regeneration Catalyst):** This commercially available manganese complex facilitates the regeneration of the NAD(P)H model (e.g., dihydrophenanthridine, DHPD) using hydrogen gas as the terminal reductant.[\[1\]](#)
- **NAD(P)H Model (Hydride Source):** A molecule, such as phenanthridine (PD), is reduced by the manganese catalyst to its dihydrogenated form (DHPD). This regenerated DHPD serves as the hydride donor, mimicking the function of the natural NAD(P)H cofactor.[\[1\]](#)
- **Chiral Phosphoric Acid (CPA) (Transfer Catalyst):** The CPA activates the substrate (e.g., an imine) and facilitates the stereoselective transfer of a hydride from the regenerated NAD(P)H model to the substrate, thereby inducing asymmetry in the final product.[\[1\]](#)[\[3\]](#)

A crucial aspect of this system is that Mn(CO)₅Br itself does not directly catalyze the hydrogenation of the substrate. This ensures that the chirality of the product is exclusively controlled by the chiral transfer catalyst, leading to high enantioselectivity.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the performance of the Mn(CO)₅Br-catalyzed biomimetic asymmetric reduction of various substrates as reported in the literature.

Table 1: Optimization of NAD(P)H Model Regeneration[\[1\]](#)

Entry	Solvent	Catalyst	Reductant	Temperature (°C)	Time (h)	Yield (%)
1	Ethyl Acetate	Mn(CO) ₅ Br	H ₂ (500 psi)	25	10	90
2	Dichloromethane	Mn(CO) ₅ Br	H ₂ (500 psi)	25	10	85
3	Toluene	Mn(CO) ₅ Br	H ₂ (500 psi)	25	10	88

Table 2: Substrate Scope for the Biomimetic Asymmetric Reduction of Benzoxazinones[\[1\]](#)

Product	Substituent (R)	Yield (%)	Enantiomeric Excess (ee, %)
4a	H	90	92
4b	5-Me	85	91
4c	6-Me	88	93
4d	7-Me	82	90
4e	8-Me	No Reaction	-
4f	6-F	92	94
4g	6-Cl	91	95
4h	6-Br	89	96

Experimental Protocols

Protocol 1: General Procedure for Biomimetic Asymmetric Reduction using $\text{Mn}(\text{CO})_5\text{Br}$

This protocol describes the general method for the asymmetric reduction of imines (e.g., benzoxazinones).

Materials:

- **Manganese pentacarbonyl bromide** ($\text{Mn}(\text{CO})_5\text{Br}$)
- Phenanthridine (PD) as the NAD(P)H model
- Chiral Phosphoric Acid (CPA) transfer catalyst (e.g., CPA-7)
- Substrate (e.g., benzoxazinone 3a)
- 4 Å Molecular Sieves (MS)
- Dichloromethane (DCM), anhydrous
- Hydrogen gas (H_2)

- Autoclave or high-pressure reactor

Procedure:

- To a dry Schlenk tube or a vial inside a glovebox, add the substrate (0.1 mmol, 1.0 equiv.), phenanthridine (PD, 0.02 mmol, 0.2 equiv.), $\text{Mn}(\text{CO})_5\text{Br}$ (0.002 mmol, 2 mol%), and the chiral phosphoric acid CPA-7 (0.001 mmol, 1 mol%).^[1]
- Add 5 mg of activated 4 Å molecular sieves.^[1]
- Add 1.0 mL of anhydrous dichloromethane (DCM).^[1]
- Place the reaction vial into a stainless-steel autoclave.
- Seal the autoclave and purge it with hydrogen gas three times.
- Pressurize the autoclave with hydrogen gas to 500 psi.^[1]
- Place the autoclave in a heating mantle or oil bath pre-heated to 30 °C and stir the reaction mixture for 48 hours.^[1]
- After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
- Remove the solvent from the reaction mixture under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the desired chiral amine.

Protocol 2: Gram-Scale Biomimetic Asymmetric Reduction

This protocol demonstrates the scalability of the method.

Materials:

- Same as Protocol 1, with quantities adjusted for a larger scale.

Procedure:

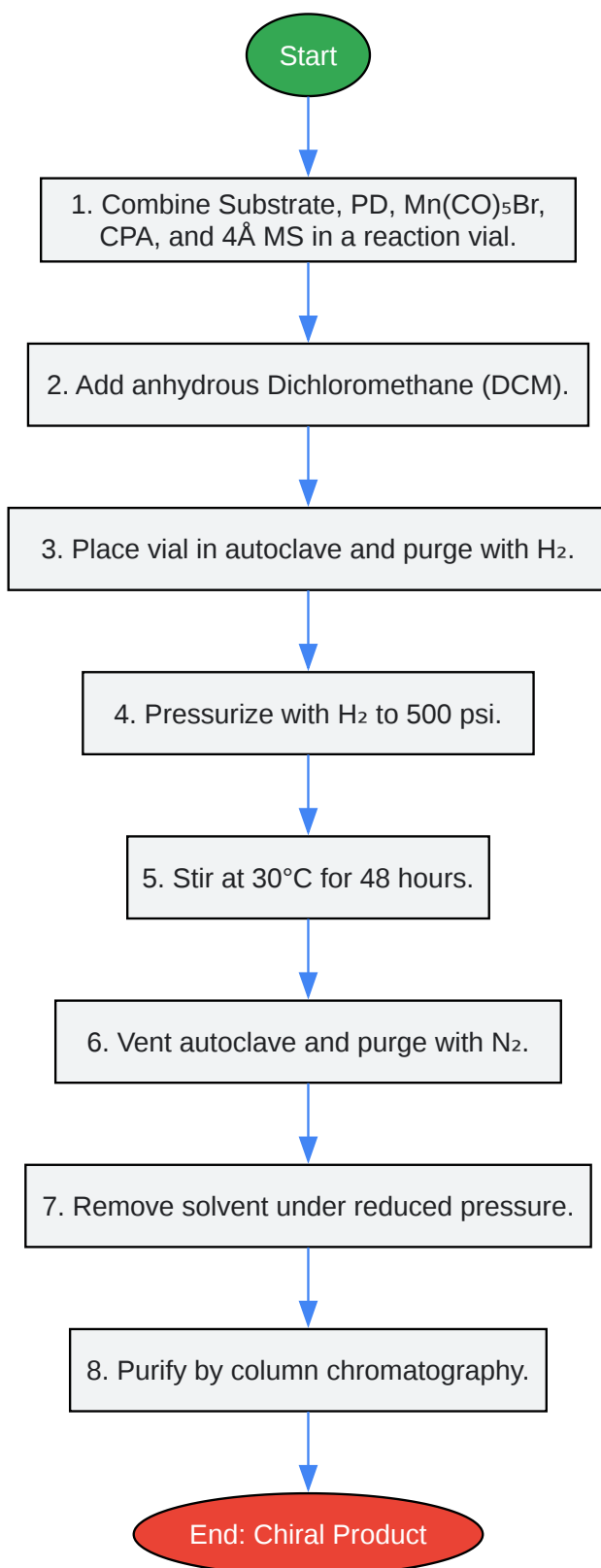
- In a suitable high-pressure reactor, combine the benzoxazinone substrate 3a (1.0 g, 1.0 equiv), phenanthridine (PD), $\text{Mn}(\text{CO})_5\text{Br}$ (2 mol%), and chiral phosphoric acid CPA-7 (1 mol%).^[1]
- Add activated 4 Å molecular sieves.
- Add the appropriate volume of anhydrous dichloromethane.
- Seal the reactor, purge with H_2 , and then pressurize to 500 psi.
- Stir the reaction at 30 °C for 48 hours.^[1]
- Following the reaction, vent the reactor and work up the reaction mixture as described in Protocol 1.
- Purify the product via column chromatography. This gram-scale synthesis has been shown to proceed without loss of activity or enantioselectivity, yielding the product in 90% yield and 92% ee.^[1]

Visualizations



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Caption: Catalytic cycle of biomimetic asymmetric reduction.



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Caption: Workflow for biomimetic asymmetric reduction.

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